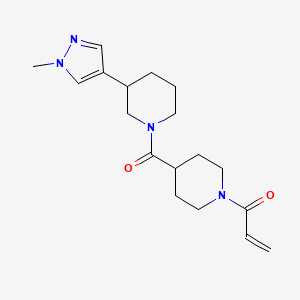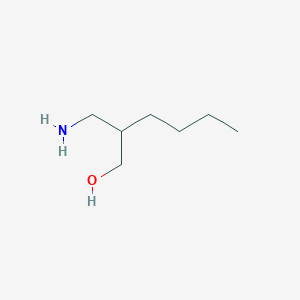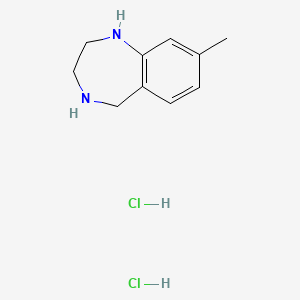![molecular formula C8H11ClN2O2 B13563757 2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the cyclopropyl ring and subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- (1-Cyclohexyl-1H-imidazol-5-yl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol
Uniqueness
2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C8H11ClN2O2 |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
2-(1-imidazol-1-ylcyclopropyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-7(12)5-8(1-2-8)10-4-3-9-6-10;/h3-4,6H,1-2,5H2,(H,11,12);1H |
InChI-Schlüssel |
XLBWQXBKWZQSME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC(=O)O)N2C=CN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)





![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
